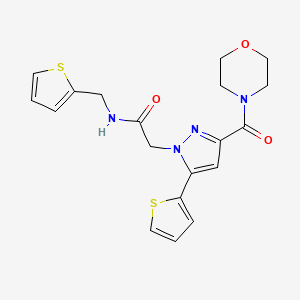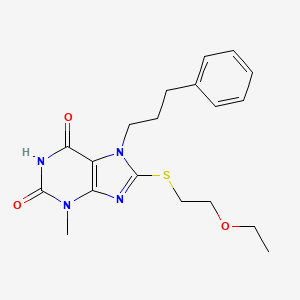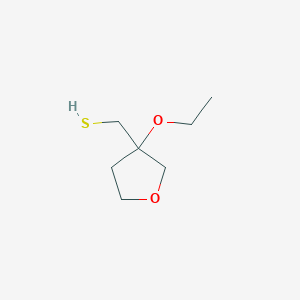
N-(thiophène-2-ylméthyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophène-2-yl)-1H-pyrazol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La partie thiophène présente dans le composé est connue pour présenter des propriétés anticancéreuses. Les dérivés du thiophène ont été utilisés dans la synthèse de composés ayant des activités antimitotiques et inhibitrices de kinases, qui sont cruciales dans le traitement du cancer . La présence du groupe morpholine pourrait également améliorer la solubilité et la biodisponibilité du composé, ce qui en ferait potentiellement un bon candidat pour le développement de médicaments anticancéreux.
Applications antimicrobiennes et antifongiques
Les composés contenant du thiophène ont montré leur efficacité contre une gamme de pathogènes microbiens et fongiques. La complexité structurale du composé en question pourrait être explorée pour son utilisation potentielle comme agent antimicrobien ou antifongique à large spectre, ciblant éventuellement plusieurs voies dans les pathogènes .
Propriétés anti-inflammatoires
Les dérivés du thiophène sont rapportés pour posséder des activités anti-inflammatoires. Le composé pourrait être étudié pour son efficacité à réduire l'inflammation, qui est un symptôme courant dans diverses maladies, y compris les maladies auto-immunes .
Inhibition de la kinase
Les kinases sont des enzymes qui jouent un rôle important dans les voies de signalisation des cellules. Les inhibiteurs qui peuvent cibler des kinases spécifiques sont précieux dans le traitement de maladies telles que le cancer. Le noyau pyrazole du composé pourrait être crucial pour son activité en tant qu'inhibiteur de kinase .
Effets antioxydants
Les antioxydants sont importants pour protéger les cellules du stress oxydatif. Les groupes thiophène et pyrazole du composé peuvent contribuer à ses propriétés antioxydantes potentielles, ce qui pourrait être bénéfique pour prévenir ou traiter les maladies causées par les dommages oxydatifs .
Applications neuropharmacologiques
Compte tenu de la présence d'un cycle morpholine, qui est souvent observé dans les médicaments neuroactifs, ce composé pourrait être étudié pour ses effets potentiels sur le système nerveux central. Il pourrait avoir des applications dans le traitement des troubles neurologiques ou comme médicament psychoactif .
Modulation du récepteur des œstrogènes
Certains dérivés du thiophène se sont avérés interagir avec les récepteurs des œstrogènes. Ce composé pourrait être étudié pour son utilisation potentielle dans les thérapies liées aux hormones, telles que le traitement du cancer du sein ou de l'ostéoporose .
Potentiel anti-arythmique
Les caractéristiques structurelles du composé suggèrent qu'il pourrait être exploré pour son utilisation dans les maladies cardiovasculaires, en particulier pour ses propriétés anti-arythmiques. La modulation des canaux ioniques par les dérivés du thiophène pourrait être un domaine de recherche clé .
Propriétés
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(20-12-14-3-1-9-27-14)13-23-16(17-4-2-10-28-17)11-15(21-23)19(25)22-5-7-26-8-6-22/h1-4,9-11H,5-8,12-13H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGWUFXWWFNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)
![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)
![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)



![N-(4-acetylphenyl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2559106.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/new.no-structure.jpg)


